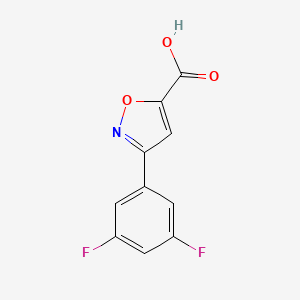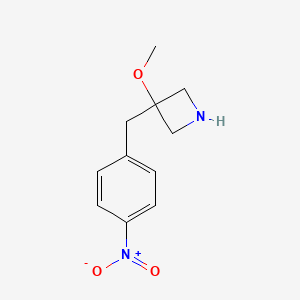
2,4,5-Trifluorobenzylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H4F3NO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and an isocyanatomethyl group is attached at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trifluoro-5-(isocyanatomethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4-trifluorobenzene.
Functional Group Introduction: The isocyanatomethyl group can be introduced through a multi-step process involving the formation of an intermediate, such as a halomethyl derivative, followed by a nucleophilic substitution reaction with an isocyanate source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Addition Reactions: Reagents like primary amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds where fluorine atoms are replaced by other functional groups.
Addition Products: Urea derivatives or carbamate esters formed from the addition of amines or alcohols to the isocyanate group.
Scientific Research Applications
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-trifluoro-5-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of stable adducts. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: Lacks the isocyanatomethyl group, making it less reactive towards nucleophiles.
1,2,3,4-Tetrafluoro-5-(isocyanatomethyl)benzene: Contains an additional fluorine atom, which may alter its reactivity and properties.
1,2,4-Trifluoro-5-nitrobenzene: Contains a nitro group instead of an isocyanatomethyl group, leading to different chemical behavior.
Uniqueness
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene is unique due to the combination of trifluoromethyl groups and an isocyanatomethyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C8H4F3NO |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-8(11)7(10)1-5(6)3-12-4-13/h1-2H,3H2 |
InChI Key |
KJSYORNIGFOSLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


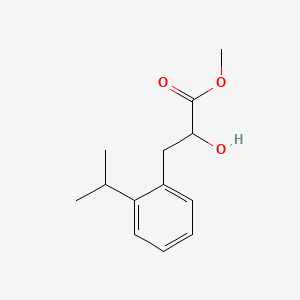
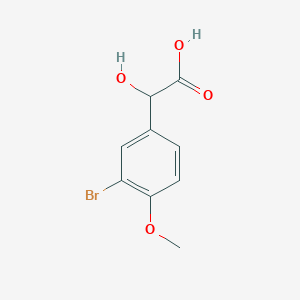
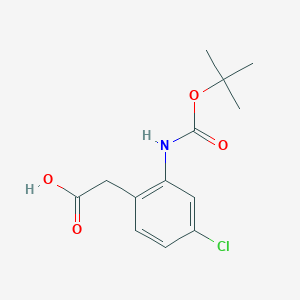


![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)
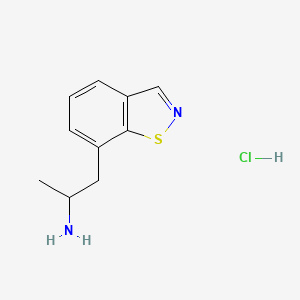
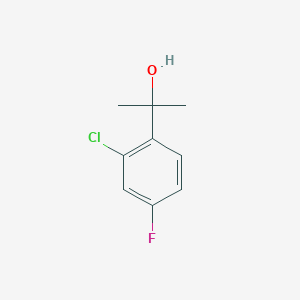
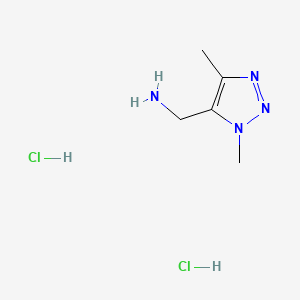
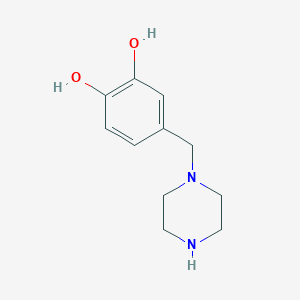
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)
